![molecular formula C10H14N2O5 B1599301 alpha-Thymidine CAS No. 4449-43-8](/img/structure/B1599301.png)
alpha-Thymidine
Overview
Description
Alpha-Thymidine is a pyrimidine deoxynucleoside . It is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . In cell biology, it is used to synchronize the cells in S phase .
Synthesis Analysis
Thymidine nucleotide metabolism controls human telomere length . Thymidine (dT) nucleotide metabolism has been identified as a limiting factor in human telomere maintenance . Decreasing dT nucleotide salvage via deletion of the gene encoding nuclear thymidine kinase (TK1) or de novo production by knockout of the thymidylate synthase gene (TYMS) decreased telomere length .
Molecular Structure Analysis
The molecular formula of alpha-Thymidine is C10H14N2O5 . It has a molecular weight of 242.23 g/mol .
Chemical Reactions Analysis
Thymidine kinase 1 (TK1) is a DNA salvage pathway enzyme involved in regenerating thymidine for DNA synthesis and DNA damage . Thymidine is transferred from the extracellular space across the cell membrane by facilitated diffusion and is converted to its monophosphate form (dTMP) within the cytosol by TK1 .
Physical And Chemical Properties Analysis
Thymidine kinase 1 (TK1) is a DNA salvage pathway enzyme involved in regenerating thymidine for DNA synthesis and DNA damage . Thymidine is transferred from the extracellular space across the cell membrane by facilitated diffusion and is converted to its monophosphate form (dTMP) within the cytosol by TK1 .
Scientific Research Applications
Biochemical Modulation in Cancer Treatment
Alpha-Thymidine, while lacking antitumor activity on its own, has been investigated for its role as a biochemical modulator. It's used in combination with standard agents like 5-fluorouracil, 1-beta-D-arabinofuranosylcytosine, and methotrexate to enhance their effectiveness against cancer. Clinical trials have explored this combinatory approach, suggesting further studies on thymidine’s role in modulating antimetabolites (O'dwyer, King, Hoth, & Leyland-Jones, 1987).
Intracellular Metabolism and DNA Incorporation
Research on TAS-102, a combination drug including alpha-Thymidine, has revealed its unique action mechanism. It incorporates into DNA, leading to cytocidal effects. This incorporation plays a crucial role in distinguishing TAS-102's mode of action from other treatments, such as 5-FU, which primarily inhibits thymidylate synthetase (TS). Detailed studies have been conducted on the intracellular metabolism and DNA incorporation of alpha-Thymidine, offering insights into more effective clinical regimen protocols (Emura et al., 2004).
Rescue Agent from Methotrexate Toxicity
Thymidine has been utilized as a rescue agent in clinical research, particularly in cases of acute renal dysfunction following high-dose methotrexate administration. It's used alongside leucovorin and alkaline hydration to protect patients from life-threatening methotrexate toxicity. Several cases have reported successful outcomes using thymidine in this context, highlighting its potential in mitigating the adverse effects of certain cancer treatments (Grem, King, Sorensen, & Christian, 1991).
Cell Proliferation Enhancement
Prothymosin alpha, a member of the thymic hormone family, has been shown to enhance cell proliferation. Studies involving NIH3T3 cell transformants revealed that cells overexpressing prothymosin alpha, a form of alpha-Thymidine, exhibited increased proliferative activity. This finding provides direct evidence of alpha-Thymidine's role in stimulating cell proliferation by shortening the duration of the G1 phase in the cell cycle (Wu, Shiau, & Lin, 1997).
Predictive Parameter for TAS-102 Sensitivity
Alpha-Thymidine's levels and metabolism enzymes, specifically thymidine kinase and thymidine phosphorylase, are crucial factors affecting the antitumor activity of TAS-102. Research suggests that the ratio of these enzymes can be used to predict individual responses to TAS-102 therapy, providing a valuable tool for personalized cancer treatment strategies (Emura et al., 2004).
Safety And Hazards
Future Directions
Thymidine kinase 1 (TK1) is a potentially viable biomarker for cancer recurrence, treatment monitoring, and survival . It has a growing potential as a tumor biomarker and therapeutic target . Oncolytic viruses (OVs) are comparable to be noble angels, as they can save lives . Oncolytic virotherapy is an emerging novel tumor therapeutic approach that selectively replicates in and destroys tumor cells while leaving normal cells undamaged .
properties
IUPAC Name |
1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYYKKMVGJFEH-RNJXMRFFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858957 | |
Record name | alpha-D-Thymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Thymidine | |
CAS RN |
4449-43-8 | |
Record name | Thymidine alpha-anomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004449438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-D-Thymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THYMIDINE .ALPHA.-ANOMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMX6U1R2W7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.